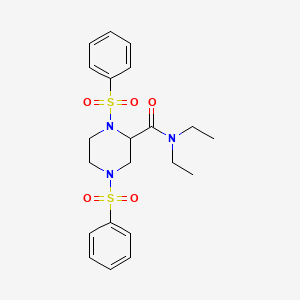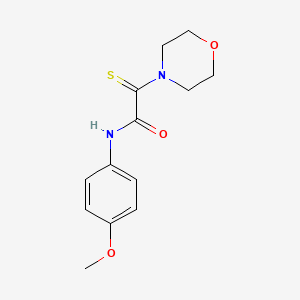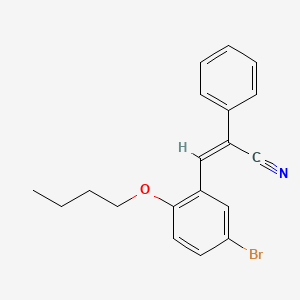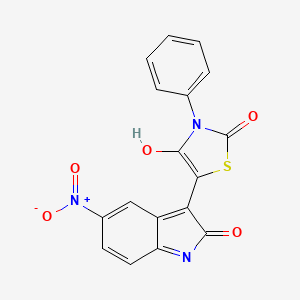
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide (DEPC) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and organic solvents. DEPC has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the covalent modification of amino acid residues in proteins. It reacts with the imidazole group of histidine residues, resulting in the formation of a stable adduct. This modification can lead to the inhibition of enzyme activity or the alteration of protein structure.
Biochemical and physiological effects:
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several proteases, which are important enzymes involved in the breakdown of proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its ability to inhibit the activity of proteases. This makes it a valuable tool for studying the role of proteases in biological systems. However, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has some limitations. It can react with other amino acid residues besides histidine, which can lead to the nonspecific modification of proteins. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and inflammation. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could also be used as a tool for the modification of proteins in a site-specific manner. Additionally, the development of new synthetic methods for N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could lead to improved yields and purity. Finally, the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other reagents could lead to the development of new chemical probes for studying biological systems.
Conclusion:
In conclusion, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a valuable tool for scientific research. It has been used as a protease inhibitor and a reagent for the modification of amino acids in peptides and proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. However, it also has limitations, and its use should be carefully controlled. There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research, and it will likely continue to be an important tool for many years to come.
Synthesis Methods
The synthesis of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of piperazine with diethylamine and phenylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or column chromatography. The yield of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is typically around 50-60%.
Scientific Research Applications
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been widely used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been used as a reagent for the modification of amino acids in peptides and proteins. It reacts with histidine residues, resulting in the formation of a stable imidazole adduct.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-22(4-2)21(25)20-17-23(30(26,27)18-11-7-5-8-12-18)15-16-24(20)31(28,29)19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSPORMAGFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)

![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)

![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)

![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)